molecular formula C16H15FO2 B8130922 3-(2-Fluoro-4-methylphenethyl)benzoic acid

3-(2-Fluoro-4-methylphenethyl)benzoic acid

Cat. No.: B8130922
M. Wt: 258.29 g/mol
InChI Key: VTXHTWHDNLIVLF-UHFFFAOYSA-N
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Description

3-(2-Fluoro-4-methylphenethyl)benzoic acid is an organic compound with the molecular formula C16H15FO2 and a molecular weight of 258.29 g/mol . This compound is characterized by the presence of a benzoic acid moiety substituted with a 2-fluoro-4-methylphenethyl group. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoro-4-methylphenethyl)benzoic acid typically involves the reaction of 2-fluoro-4-methylphenethyl bromide with benzoic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoro-4-methylphenethyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Fluoro-4-methylphenethyl)benzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Fluoro-4-methylphenethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-(trifluoromethyl)benzoic acid: Similar in structure but with a trifluoromethyl group instead of a methyl group.

    4-Fluorobenzoic acid: Lacks the phenethyl group but contains a fluorine atom on the benzene ring.

    2-Fluoro-4-methylbenzoic acid: Similar structure but without the phenethyl group

Uniqueness

3-(2-Fluoro-4-methylphenethyl)benzoic acid is unique due to the presence of both the 2-fluoro-4-methylphenethyl group and the benzoic acid moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

3-[2-(2-fluoro-4-methylphenyl)ethyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FO2/c1-11-5-7-13(15(17)9-11)8-6-12-3-2-4-14(10-12)16(18)19/h2-5,7,9-10H,6,8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTXHTWHDNLIVLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CCC2=CC(=CC=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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